molecular formula C13H22BrF5O B3225204 1-Bromo-11-pentafluoroethyloxy-undecane CAS No. 1246466-37-4

1-Bromo-11-pentafluoroethyloxy-undecane

Cat. No. B3225204
CAS RN: 1246466-37-4
M. Wt: 369.21 g/mol
InChI Key: OHSFMDBVTIIHJM-UHFFFAOYSA-N
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Description

1-Bromo-11-pentafluoroethyloxy-undecane is a fluorinated alkyl bromide that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is insoluble in water and has a boiling point of 180°C. This compound has been used in various scientific research applications, including materials science, organic synthesis, and medicinal chemistry.

Scientific Research Applications

1-Bromo-11-pentafluoroethyloxy-undecane has been used in various scientific research applications. It has been used as a surfactant in materials science to modify the surface properties of materials such as glass, metals, and polymers. It has also been used in organic synthesis as a building block for the synthesis of complex organic molecules. In medicinal chemistry, this compound has been used as a starting material for the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 1-Bromo-11-pentafluoroethyloxy-undecane is not well understood. However, it is believed to interact with the surface of materials and modify their surface properties. In organic synthesis, it acts as a building block for the synthesis of complex organic molecules. In medicinal chemistry, it is used as a starting material for the synthesis of potential drug candidates.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it suitable for use in various scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Bromo-11-pentafluoroethyloxy-undecane is its ability to modify the surface properties of materials. This makes it useful in materials science and organic synthesis. It is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of this compound is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for research on 1-Bromo-11-pentafluoroethyloxy-undecane. One area of research is the development of new synthetic methods for the compound. Another area of research is the use of this compound in the development of new materials with unique surface properties. In medicinal chemistry, this compound could be used as a starting material for the synthesis of potential drug candidates with unique properties. Overall, this compound has significant potential for use in various scientific research applications, and future research is needed to fully explore its properties and potential applications.

properties

IUPAC Name

1-bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrF5O/c14-10-8-6-4-2-1-3-5-7-9-11-20-13(18,19)12(15,16)17/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSFMDBVTIIHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOC(C(F)(F)F)(F)F)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237783
Record name 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246466-37-4
Record name 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-11-(1,1,2,2,2-pentafluoroethoxy)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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